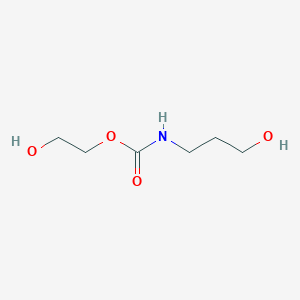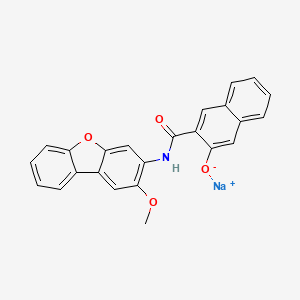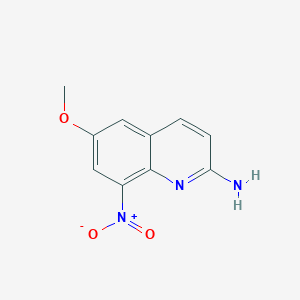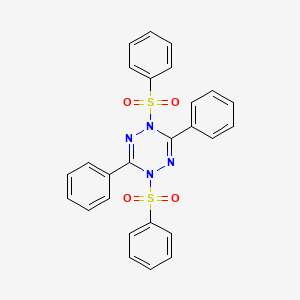
1,4-Bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two benzenesulfonyl groups and two phenyl groups attached to a tetrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzenesulfonyl chloride with hydrazine to form a sulfonyl hydrazide intermediate. This intermediate is then reacted with diphenylacetylene under specific conditions to form the desired tetrazine compound. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the tetrazine ring.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1,4-Bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
科学研究应用
1,4-Bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine has found applications in several areas of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical processes.
作用机制
The mechanism of action of 1,4-Bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine involves its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it participates in. For example, in oxidation reactions, the compound can generate reactive intermediates that interact with other molecules, leading to the formation of new products. The presence of the tetrazine ring and sulfonyl groups plays a crucial role in its reactivity and interactions with other chemical species.
相似化合物的比较
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Known for its applications in liquid crystal compositions.
1,4-Bis(phenylsulfonyloxy)benzene: Studied for its photochemical properties and acid generation.
Uniqueness
1,4-Bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine is unique due to the presence of both benzenesulfonyl and tetrazine moieties, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
65183-22-4 |
|---|---|
分子式 |
C26H20N4O4S2 |
分子量 |
516.6 g/mol |
IUPAC 名称 |
1,4-bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C26H20N4O4S2/c31-35(32,23-17-9-3-10-18-23)29-25(21-13-5-1-6-14-21)27-30(26(28-29)22-15-7-2-8-16-22)36(33,34)24-19-11-4-12-20-24/h1-20H |
InChI 键 |
VGWJCWQZPOLOGM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN(C(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene]](/img/structure/B14480570.png)
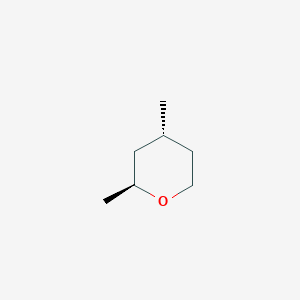
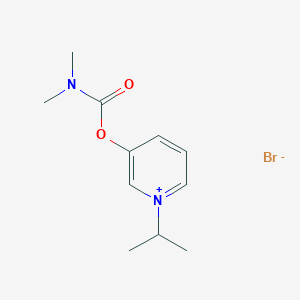
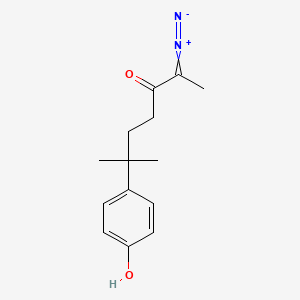
![1-[Bis(aziridin-1-yl)phosphoryl]piperidine](/img/structure/B14480585.png)

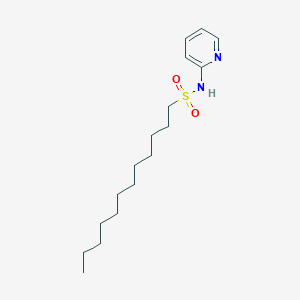
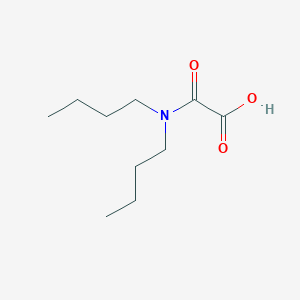
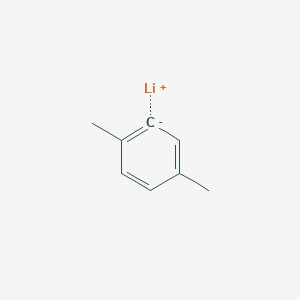
![[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride](/img/structure/B14480603.png)

